![molecular formula C14H14N2OS B2408990 N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide CAS No. 2305384-78-3](/img/structure/B2408990.png)
N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves the use of thionyl chloride under a nitrogen atmosphere to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and antibacterial properties
Mechanism of Action
The mechanism of action of N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their pharmacological properties and structural diversity.
Benzothiazole Derivatives: Used in various medicinal applications, including antibacterial and antiviral research.
Uniqueness
N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide stands out due to its unique structure, which combines the benzothiazole moiety with a prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-12(17)15-14-16-13-10-6-4-3-5-9(10)7-8-11(13)18-14/h2,7-8H,1,3-6H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPDAYSSHMIAAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC2=C(S1)C=CC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)
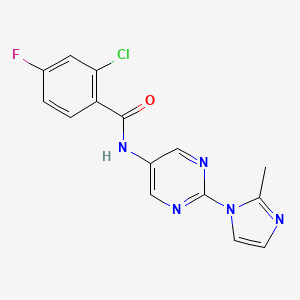
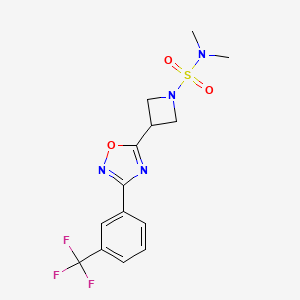
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)
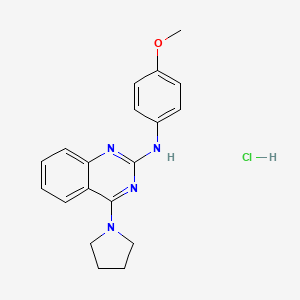
![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)
![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)
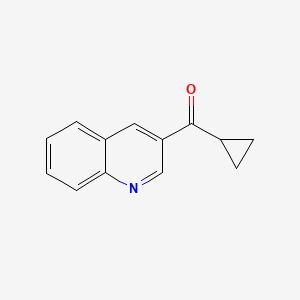

![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)
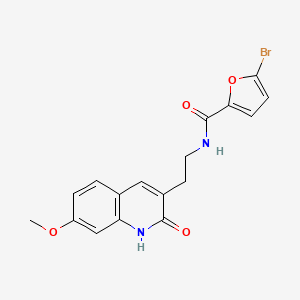
![tert-butyl 7,8-dihydro-5H-spiro[[1,2,4]triazolo[4,3-a]pyridine-6,3'-azetidine]-1'-carboxylate](/img/structure/B2408927.png)
![N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)
